molecular formula C11H9BrN2O2 B11797894 5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid

5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11797894
M. Wt: 281.10 g/mol
InChI Key: PJKOXZPNLMQALO-UHFFFAOYSA-N
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Description

5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and a p-tolyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Bromination: The bromine atom is introduced at the 5-position of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using a p-tolylboronic acid and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The p-tolyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid ethyl ester: A similar compound with an ethyl ester group instead of a carboxylic acid group.

    5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile: A related compound with a pyrrole ring and a carbonitrile group.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

5-bromo-1-(4-methylphenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c1-7-2-4-8(5-3-7)14-10(12)9(6-13-14)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

PJKOXZPNLMQALO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Br

Origin of Product

United States

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